molecular formula C14H14O3 B022364 Methyl 6-methoxynaphthalene-2-acetate CAS No. 23981-48-8

Methyl 6-methoxynaphthalene-2-acetate

Cat. No.: B022364
CAS No.: 23981-48-8
M. Wt: 230.26 g/mol
InChI Key: NWIMPGMAVYLECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxynaphthalene-2-acetate: is an organic compound with the molecular formula C14H14O3 . It is a derivative of naphthalene, characterized by a methoxy group at the 6th position and an acetate group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

Biochemical Pathways

Methyl 6-methoxynaphthalene-2-acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate of naphthalene tome and naproxen, which is used in the synthesis of non-steroidal anti-inflammatory analgesics .

Result of Action

This compound is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug . It is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid . It may be used in the preparation of fluorogenic aldol sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Methyl 6-methoxynaphthalene-2-acetate typically follows the acylation method due to its high conversion rate and relatively simple reaction steps. The process is designed to minimize environmental pollution and ensure high safety standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-methoxynaphthalene-2-acetate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid.

    Reduction: Formation of 6-methoxynaphthalene-2-ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Methyl 6-methoxynaphthalene-2-acetate is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its methoxy and acetate groups provide distinct reactivity patterns that are advantageous in organic synthesis.

Properties

IUPAC Name

methyl 2-(6-methoxynaphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIMPGMAVYLECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178706
Record name Methyl 6-methoxynaphthalene-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23981-48-8
Record name Methyl 6-methoxy-2-naphthylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23981-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxynaphthalene-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-methoxynaphthalene-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-methoxynaphthalene-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 18 g. of 6-methoxy-1-tetralone, 60 g. of diethyl carbonate, 2.5 g. of sodium hydride, and 200 ml. of toluene is heated to 60° C for 5 hours. The mixture is cooled, acidified by the addition of 200 ml. of 1 N hydrochloric acid, and then extracted with three 75 ml. portions of benzene. The extracts are combined, washed with water to neutrality, and dried over sodium sulfate. The mixture, containing 6-methoxy-2-ethoxycarbonyl-1-tetralone, is treated with 2.5 g. of sodium hydride at room temperature with stirring. Twenty grams of ethyl α-bromoacetate are then added, and the mixture is allowed to stand for 12 hours at room temperature. The mixture is added to 500 ml. of water and extracted with methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate, and evaporated. The residue, containing 6-methoxy-2-ethoxycarbonyl-2-(ethoxycarbonylmethyl)-1-tetralone, is refluxed in 200 ml. of 6 N hydrochloric acid for 24 hours, and the refluxed mixture is evaporated. The residue, containing 6-methoxy-2-(carboxymethyl)-1-tetralone, is reduced by treating it with 200 ml. of ethanol containing 8 g. of sodium borohydride. After 1 hour, the mixture is acidified with the addition of 100 ml. of 3 N hydrochloric acid, and the resulting mixture is extracted with several portions of methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate, and evaporated. The residue, containing 6-methoxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetic acid, is hydrogenolyzed by hydrogenating with one equivalent of hydrogen in acetic acid containing 300 mg. of 5 percent palladium-on-barium sulfate. The hydrogenation mixture is filtered and evaporated. The residue, containing 6-methoxy- 1,2,3,4-tetrahydro-2-naphthylacetic acid, is dissolved in 200 ml. of diethyl ether, and the mixture is added to a 100 ml. solution of diethyl ether containing 4 g. of diazomethane. The mixture is then evaporated to dryness. The esterified residue is dehydrogenated by adding it to 1 g. of 10 percent palladium-on-charcoal and heating the resulting mixture for 6 hours at 200° C. The cooled mixture is diluted with 200 ml. of chloroform, filtered, and evaporated to afford methyl 6-methoxy-2-naphthylacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
palladium-on-barium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Alternatively, the reaction for the selective methylation can be carried out by reacting a mixture of (6-methoxy-2-naphthyl)acetic acid, dimethyl carbonate and K2CO3, in the 1:20:2 molar ratio, in autoclave at a temperature of 220° C. The reaction is completed within about 8 hours. (In this case DMC acts first as a methylating agent for the carboxylic group, through an already known reaction; then the monomethylation reaction takes place on the resulting ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methoxynaphthalene-2-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methoxynaphthalene-2-acetate
Reactant of Route 3
Reactant of Route 3
Methyl 6-methoxynaphthalene-2-acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-methoxynaphthalene-2-acetate
Reactant of Route 5
Methyl 6-methoxynaphthalene-2-acetate
Reactant of Route 6
Reactant of Route 6
Methyl 6-methoxynaphthalene-2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.